Methyl 4-oxochromane-6-carboxylate
Overview
Description
Methyl 4-oxochromane-6-carboxylate is an organic compound with the molecular formula C11H10O4. It is a derivative of chromane, featuring a methyl ester group at the 6-position and a ketone group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-oxochromane-6-carboxylate can be synthesized through several methods. One common approach involves the esterification of 4-oxochromane-6-carboxylic acid. The acid is dissolved in methanol, and thionyl chloride is added dropwise. The mixture is stirred at room temperature overnight, followed by extraction with ethyl acetate to obtain the desired ester .
Industrial Production Methods
These methods ensure high purity and yield, making the compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxochromane-6-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions
Major Products Formed
Oxidation: 4-oxochromane-6-carboxylic acid.
Reduction: 4-hydroxychromane-6-carboxylate.
Substitution: Various substituted esters and amides
Scientific Research Applications
Methyl 4-oxochromane-6-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis .
Mechanism of Action
The mechanism of action of methyl 4-oxochromane-6-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-oxo-2,3-dihydrochromene-6-carboxylate
- 4-oxo-chroman-6-carboxylic acid methyl ester
- 6-Carbomethoxy-4-chromanon
Uniqueness
Methyl 4-oxochromane-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-oxo-2,3-dihydrochromene-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-14-11(13)7-2-3-10-8(6-7)9(12)4-5-15-10/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJGGWLNOHXSKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634680 | |
Record name | Methyl 4-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41118-19-8 | |
Record name | Methyl 4-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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